6-Chloro-4-cyclopropylquinazolin-2(1H)-one is a substituted dihydroquinazolinone derivative explored in the field of medicinal chemistry for its potential as a non-nucleoside inhibitor of HIV-1 reverse transcriptase (NNRTI). [] It serves as a key intermediate in synthesizing novel compounds with improved anti-HIV activity. []
The primary application of 6-Chloro-4-cyclopropylquinazolin-2(1H)-one, based on the provided research, is in the development of novel anti-HIV agents. It serves as a crucial building block for synthesizing potent NNRTIs. [] Modifications to its structure, particularly at the 4-position by introducing aryl groups onto the acetylene functionality, are explored to enhance its inhibitory activity against HIV-1 reverse transcriptase and improve its overall pharmacological profile. []
6-Chloro-4-cyclopropylquinazolin-2(1H)-one is a heterocyclic compound belonging to the quinazolinone family. It is characterized by the presence of a chloro substituent and a cyclopropyl group on the quinazoline ring, which contributes to its unique chemical properties and biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications as a pharmaceutical agent.
The compound can be synthesized through various chemical methods, often involving multi-step synthetic routes that incorporate different reagents and conditions to achieve the desired product. It has been studied for its synthesis as well as its biological activity, particularly in relation to HIV-1 reverse transcriptase inhibition and other pharmacological effects.
6-Chloro-4-cyclopropylquinazolin-2(1H)-one is classified under:
The synthesis of 6-chloro-4-cyclopropylquinazolin-2(1H)-one typically involves several key steps:
For example, one method involves dissolving 4-chloro-2-cyclopropylcarbonylaniline hydrochloride in acetic acid, followed by treatment with potassium cyanate under controlled temperature conditions, leading to the desired quinazolinone in high yield . Another approach involves using lithium hexamethyldisilazane as a base in a reaction mixture that includes various alkyl halides .
The molecular structure of 6-chloro-4-cyclopropylquinazolin-2(1H)-one can be represented as follows:
6-Chloro-4-cyclopropylquinazolin-2(1H)-one participates in various chemical reactions:
The synthesis of derivatives has been documented where nucleophiles such as lithium acet
6-Chloro-4-cyclopropylquinazolin-2(1H)-one (CAS: 150878-36-7) is a bicyclic heterocyclic compound with the molecular formula C₁₁H₉ClN₂O and a molecular weight of 220.65 g/mol. Its systematic IUPAC name is 6-chloro-4-cyclopropyl-1,2-dihydroquinazolin-2-one, reflecting the fusion of a benzene ring with a 2-pyrimidinone ring, where position 4 is substituted with a cyclopropyl group and position 6 carries a chlorine atom [4] [8]. The SMILES notation (O=C1NC2=C(C=C(Cl)C=C2)C(C3CC3)=N1) encodes the carbonyl group at C2, the secondary amine at N1, the chlorophenyl ring at C6-C7, and the cyclopropyl substituent at C4 [8] [10]. The quinazolinone core adopts a planar conformation, while the cyclopropyl group introduces stereoelectronic effects due to its non-planar geometry, influencing electron distribution across the fused ring system [8].
Table 1: Molecular Descriptors
Property | Value/Descriptor |
---|---|
CAS Registry Number | 150878-36-7 |
Molecular Formula | C₁₁H₉ClN₂O |
Molecular Weight | 220.65 g/mol |
IUPAC Name | 6-Chloro-4-cyclopropyl-1,2-dihydroquinazolin-2-one |
SMILES | O=C1NC2=C(C=C(Cl)C=C2)C(C3CC3)=N1 |
This compound exists as a solid at room temperature and requires storage under dry conditions at 2–8°C to maintain stability [4] [10]. While experimental data for density and melting point are unavailable in the literature, its structural analogs suggest moderate solubility in polar organic solvents (e.g., DMSO, methanol) and limited solubility in water. The chlorine atom and carbonyl group contribute to polarity, while the cyclopropyl moiety enhances lipophilicity. The compound’s stability is influenced by the reactive enamine-like system within the quinazolinone core, necessitating protection from prolonged air exposure to prevent oxidative degradation [8] [10]. Batch analyses indicate a typical purity of ≥95%, with impurities likely including dechlorinated byproducts or cyclopropane-ring-opened derivatives [9] [10].
Table 2: Physicochemical Properties
Property | Characteristics |
---|---|
Physical State | Solid (room temperature) |
Storage Conditions | Sealed, dry, 2–8°C |
Solubility | Moderate in DMSO/methanol; low in water |
Stability | Air-sensitive (requires inert atmosphere) |
Purity | Typically ≥95% |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum exhibits distinct signals corresponding to its molecular symmetry and proton environments:
Table 3: Predicted ¹H NMR Assignments
Proton Position | Chemical Shift (δ, ppm) | Multiplicity |
---|---|---|
H5 (Aromatic) | 8.10–8.30 | Doublet |
H7 (Aromatic) | 7.60–7.80 | Doublet |
H8 (Aromatic) | 7.40–7.60 | Singlet |
N-H | ~10.50 | Broad singlet |
Cyclopropyl (CH) | 2.50–2.90 | Multiplet |
Cyclopropyl (CH₂) | 0.80–1.20 | Multiplet |
Infrared (IR) Spectroscopy
Key IR absorptions include:
Mass Spectrometry (MS)
Electron-impact MS exhibits a molecular ion peak at m/z 220/222 (3:1 ratio due to ³⁵Cl/³⁷Cl isotopes). Major fragments arise from:
Experimental X-ray diffraction data for this compound remains unreported in the literature. However, its solid-state structure can be inferred from related quinazolinones, which typically adopt planar fused-ring systems with torsion angles <5°. The cyclopropyl group lies perpendicular to the quinazolinone plane, minimizing steric strain. Predicted unit cell parameters suggest a monoclinic crystal system with hydrogen-bonded dimers via N-H···O=C interactions, forming chains along the crystallographic b-axis [7]. Future studies should employ powder X-ray diffraction (PXRD) to confirm crystallinity and polymorphic behavior, critical for pharmaceutical applications [7] [8].
Table 4: Key Structural Features
Property | Description |
---|---|
Fused-ring planarity | Near-planar (deviation <0.1 Å) |
Cyclopropyl orientation | Perpendicular to quinazolinone plane |
H-bonding motif | N-H···O=C dimers (length ~2.8 Å) |
Predicted crystal system | Monoclinic |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1